6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
Description
Chemical Identity and Nomenclature
6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride (CAS No. 2197053-85-1) is a synthetic benzimidazole derivative with the molecular formula C₁₂H₁₅Cl₂N₃ and a molecular weight of 272.17 g/mol . Its systematic IUPAC name reflects its structural features: a benzimidazole core (a fused benzene and imidazole ring system) substituted with a chlorine atom at position 6 and a piperidin-3-yl group at position 2, forming a hydrochloride salt (Figure 1).
Structural Features:
- Benzimidazole core : A bicyclic system comprising a benzene ring fused to an imidazole ring at positions 4 and 5.
- Chlorine substitution : A chlorine atom at position 6 enhances electronic stability and influences binding interactions.
- Piperidin-3-yl group : A six-membered nitrogen-containing heterocycle attached at position 2, contributing to conformational flexibility and pharmacophoric properties.
- Hydrochloride salt : Improves solubility and crystallinity for synthetic handling.
Table 1 : Key physicochemical properties
Historical Context of Benzimidazole Derivatives in Heterocyclic Chemistry
Benzimidazole derivatives have been pivotal in medicinal chemistry since their discovery in the late 19th century. The parent compound, benzimidazole (C₇H₆N₂), was first synthesized in 1872 via condensation of o-phenylenediamine with formic acid. However, its therapeutic potential remained unexplored until the mid-20th century, when researchers recognized its structural analogy to purines and nucleotides.
Key Milestones:
- 1950s–1960s : Discovery of benzimidazole-based anthelmintics (e.g., thiabendazole) marked the first clinical applications.
- 1970s–1980s : Development of proton-pump inhibitors (e.g., omeprazole) and antihypertensives (e.g., telmisartan) highlighted benzimidazoles’ versatility.
- 2000s–Present : Structural diversification for kinase inhibitors, antiviral agents, and anticancer drugs.
The compound 6-chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride emerged as part of efforts to optimize benzimidazole scaffolds for improved bioactivity. Its piperidine moiety enhances lipophilicity and target engagement, while the chlorine atom modulates electronic properties. Recent applications include its role as an intermediate in synthesizing opioid receptor modulators and kinase inhibitors.
Table 2 : Evolution of benzimidazole derivatives in drug discovery
| Era | Key Developments | Significance |
|---|---|---|
| Pre-1950s | Structural characterization | Foundation for later applications |
| 1960s | Anthelmintics (thiabendazole) | First therapeutic use |
| 1980s | Proton-pump inhibitors (omeprazole) | Revolutionized ulcer treatment |
| 2000s | Kinase inhibitors (abatacept precursors) | Expanded oncology applications |
| 2010s | SARS-CoV-2 protease inhibitors (exploratory) | Pandemic-related research |
Properties
IUPAC Name |
6-chloro-2-piperidin-3-yl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUOFRLQKQFXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent in the benzimidazole ring can be replaced by other nucleophiles through substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Research
- Preliminary studies indicate that 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated its ability to induce apoptosis in human leukemia cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Activity
-
Neuropharmacology
- The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders. Its piperidine moiety may contribute to activity at various receptor sites, which could be beneficial in developing treatments for conditions like anxiety or depression .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride and tested its effects on the proliferation of leukemia cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Leukemia | 15 | Apoptosis induction |
| Breast Cancer | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as an effective antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the chloro and piperidine groups enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
2-(Piperidin-3-yl)-1H-benzo[d]imidazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-Chloro-1H-benzo[d]imidazole: Lacks the piperidine moiety, which may influence its binding properties and overall efficacy.
Uniqueness: 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride stands out due to the combined presence of the chloro and piperidine groups, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Biological Activity
6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride (CAS Number: 2197053-85-1) is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride is with a molecular weight of 272.17 g/mol. The compound features a benzimidazole core substituted with a piperidine group and a chlorine atom, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride has been studied in various contexts, particularly focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. Notably:
- In vitro Studies : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from .
- In vivo Studies : In animal models, the administration of benzimidazole derivatives led to reduced tumor growth rates compared to control groups . The compound's mechanism of action appears to involve the inhibition of microtubule assembly, which is crucial for cancer cell division.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Bacterial Inhibition : The compound demonstrated effectiveness against various bacterial strains. For example, it exhibited an MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 40 | Moderate inhibition |
| Escherichia coli | 200 | Moderate inhibition |
| Pseudomonas aeruginosa | 500 | Weak inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole core significantly influence the biological activity. Substituents at specific positions can enhance potency against cancer cells and bacteria .
Case Studies
- Case Study on Anticancer Efficacy : A study involving mice with induced tumors showed that treatment with 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride resulted in a statistically significant reduction in tumor size compared to untreated controls .
- Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial effects of various benzimidazole derivatives against clinical isolates of bacteria. The results indicated that the compound had superior activity compared to traditional antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting substituted benzimidazole precursors with piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with potassium carbonate (K₂CO₃) as a base . Purification involves column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization. Purity optimization requires monitoring by TLC and HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. How is structural characterization performed for this compound, and what spectral data are critical?
- Methodology : Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., chloro and piperidinyl groups). For example, aromatic protons in benzimidazole appear as multiplets at δ 7.2–8.1 ppm .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C in benzimidazole) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 280.0984 for C₁₂H₁₄ClN₃·HCl) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH and temperature?
- Methodology : Stability studies use forced degradation (acid/alkali hydrolysis, thermal stress) followed by HPLC-DAD/UV quantification. For instance, at pH < 3, hydrolysis of the benzimidazole ring may occur, detected via new peaks at ~254 nm. Degradation kinetics are modeled using Arrhenius equations to predict shelf-life . Contradictions arise from solvent choice (e.g., DMSO vs. aqueous buffers), requiring validation under controlled conditions .
Q. How can computational methods (e.g., DFT) optimize reaction pathways for derivatives of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition states and intermediates. For example, piperidine ring conformation during nucleophilic attack on benzimidazole can be visualized using molecular orbital analysis. Solvent effects (polarizable continuum models) refine activation energy calculations, guiding solvent selection .
Q. What biological screening approaches are used to evaluate its activity, and how are false positives mitigated?
- Methodology :
- In vitro assays : Cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC determination via broth microdilution).
- False-positive mitigation : Include controls for autofluorescence (common in benzimidazoles) and redox interference (e.g., using catalase to quench H₂O₂ artifacts) .
- Targeted studies : Molecular docking against proteins like tubulin (for antiproliferative activity) or bacterial topoisomerases .
Q. How do solubility challenges impact formulation for in vivo studies, and what excipients improve bioavailability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
